molecular formula C8H10N4 B11761917 2-(Hydrazinylmethyl)-1H-1,3-benzodiazole

2-(Hydrazinylmethyl)-1H-1,3-benzodiazole

Cat. No.: B11761917
M. Wt: 162.19 g/mol
InChI Key: WQWDMEMUJPCISV-UHFFFAOYSA-N
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Description

2-(Hydrazinylmethyl)-1H-1,3-benzodiazole is a heterocyclic compound that contains both nitrogen and hydrogen atoms within its structure. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hydrazinylmethyl)-1H-1,3-benzodiazole typically involves the reaction of 2-(chloromethyl)benzo[d]thiazole with hydrazine hydrate in ethanol. The reaction is carried out under reflux conditions, leading to the formation of the desired hydrazinylmethyl derivative .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques and continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

2-(Hydrazinylmethyl)-1H-1,3-benzodiazole undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different hydrazine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydrazinylmethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted benzodiazoles, hydrazones, and other nitrogen-containing heterocycles.

Scientific Research Applications

2-(Hydrazinylmethyl)-1H-1,3-benzodiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2-(Hydrazinylmethyl)-1H-1,3-benzodiazole exerts its effects involves interactions with various molecular targets. It can bind to enzymes and receptors, modulating their activity. The pathways involved include inhibition of microbial growth and induction of apoptosis in cancer cells. The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Hydrazinylmethyl)-1,3-benzothiazole
  • 2-(Hydrazinylmethyl)-1,3-thiazole
  • 2-(Hydrazinylmethyl)-1,3-oxazole

Uniqueness

2-(Hydrazinylmethyl)-1H-1,3-benzodiazole is unique due to its specific arrangement of nitrogen atoms within the benzodiazole ring, which imparts distinct chemical reactivity and biological activity compared to other similar compounds .

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C8H10N4

Molecular Weight

162.19 g/mol

IUPAC Name

1H-benzimidazol-2-ylmethylhydrazine

InChI

InChI=1S/C8H10N4/c9-10-5-8-11-6-3-1-2-4-7(6)12-8/h1-4,10H,5,9H2,(H,11,12)

InChI Key

WQWDMEMUJPCISV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CNN

Origin of Product

United States

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